molecular formula C10H7N3O3S B2423937 2-nitro-N-1,3-thiazol-2-ylbenzamide CAS No. 175653-42-6

2-nitro-N-1,3-thiazol-2-ylbenzamide

Cat. No. B2423937
CAS RN: 175653-42-6
M. Wt: 249.24
InChI Key: WJDNQCITOMEIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-nitro-N-1,3-thiazol-2-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a yellow crystalline powder with a molecular formula of C11H7N3O3S and a molecular weight of 265.26 g/mol.

Scientific Research Applications

Antibacterial Activity

A study by (Rafiee Pour et al., 2019) explored the antibacterial properties of novel sulfonamides containing a 2-amino-1,3-thiazole fragment. These compounds, including derivatives similar to 2-nitro-N-1,3-thiazol-2-ylbenzamide, were found effective against S. aureus and E. coli, indicating their potential use in antibacterial applications.

Antiproliferative Effects in Cancer Research

A study on N-1,3-benzothiazol-2-ylbenzamide derivatives by (Corbo et al., 2016) showed significant antiproliferative activity on human liver hepatocellular carcinoma and breast cancer cell lines. This suggests the potential of these compounds, closely related to 2-nitro-N-1,3-thiazol-2-ylbenzamide, in cancer research, especially for inducing apoptosis in cancer cells.

Application in Solid-Phase Synthesis

The solid-phase synthesis of 1,3-thiazole-based peptidomimetic molecules, as reported by (Cha et al., 2020), highlights the use of 2-nitrobenzamide derivatives in creating novel chemical libraries. This approach is significant in drug discovery and the development of new therapeutic agents.

Photophysical Properties for Fluorophores

Research by (Habenicht et al., 2015) on 4-hydroxy-1,3-thiazole-based chromophores/fluorophores, which include nitro groups similar to 2-nitro-N-1,3-thiazol-2-ylbenzamide, emphasizes their potential in fluorescence applications. Their unique photophysical properties make them candidates for use in molecular imaging and other fluorescence-based techniques.

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is likely that the compound influences multiple pathways, given its complex structure and potential for diverse interactions

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy . More research is needed to understand the pharmacokinetics of this compound.

Result of Action

It is likely that the compound exerts its effects through a combination of interactions with its targets and influences on biochemical pathways

Action Environment

The action, efficacy, and stability of 2-nitro-N-1,3-thiazol-2-ylbenzamide can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . More research is needed to understand how these factors influence the action of this compound.

properties

IUPAC Name

2-nitro-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3S/c14-9(12-10-11-5-6-17-10)7-3-1-2-4-8(7)13(15)16/h1-6H,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDNQCITOMEIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-nitro-N-1,3-thiazol-2-ylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.